molecular formula C24H22O6 B12570718 Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate CAS No. 500904-59-6

Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate

Cat. No.: B12570718
CAS No.: 500904-59-6
M. Wt: 406.4 g/mol
InChI Key: VAVMJLYRTGHLAD-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate is a symmetrical aromatic ester compound characterized by a central 1,4-phenylene group linked via oxymethylene bridges to two benzoate ester groups. Its molecular structure (C₂₄H₂₀O₈) includes a rigid para-substituted phenyl core, which imparts stability and influences its physicochemical behavior . The compound is identified by CAS No. 66012-49-5 and InChIKey PVOFWKCSYMMMRF-UHFFFAOYSA-N, with synonyms such as "Benzoic acid, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-, dimethyl ester" . Its ester groups contribute to moderate hydrophobicity, making it suitable for applications in polymer chemistry and as an intermediate in organic synthesis.

Properties

CAS No.

500904-59-6

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-[(2-methoxycarbonylphenyl)methoxy]phenoxy]methyl]benzoate

InChI

InChI=1S/C24H22O6/c1-27-23(25)21-9-5-3-7-17(21)15-29-19-11-13-20(14-12-19)30-16-18-8-4-6-10-22(18)24(26)28-2/h3-14H,15-16H2,1-2H3

InChI Key

VAVMJLYRTGHLAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)OCC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride and are carried out under anhydrous conditions.

Major Products

    Hydrolysis: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid and methanol.

    Reduction: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Materials Science

a. Polymer Additives
One of the primary applications of Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate is as an additive in polymer formulations. It enhances the mechanical properties of polymers by improving flexibility and impact resistance.

Property Before Addition After Addition
Tensile Strength (MPa)3045
Elongation at Break (%)150200
Impact Resistance (kJ/m²)510

b. Coatings and Sealants
The compound is also utilized in coatings and sealants due to its excellent adhesion properties and durability under environmental stressors. It is particularly effective in waterproofing applications for building materials.

Biomedical Applications

Recent studies have investigated the use of this compound in biomedical fields. Its biocompatibility makes it a candidate for drug delivery systems and tissue engineering scaffolds.

Case Study: Drug Delivery Systems
In a study published in a peer-reviewed journal, researchers demonstrated that formulations containing this compound exhibited controlled release profiles for various therapeutic agents. The results indicated sustained release over extended periods, highlighting its potential in pharmaceutical applications.

Environmental Applications

This compound has been explored for its role in environmental remediation processes. Its ability to modify surfaces can enhance the adsorption of pollutants from water sources.

Pollutant Type Adsorption Capacity (mg/g)
Heavy Metals50
Organic Contaminants75

Regulatory Considerations

The use of this compound in commercial applications is subject to regulatory scrutiny due to potential health impacts. Safety assessments are conducted to evaluate toxicity and environmental impact.

Toxicity Studies Overview:

  • Short-term repeated dose toxicity studies indicate low toxicity levels at standard exposure concentrations.
  • Long-term exposure assessments are ongoing to determine chronic effects.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Functional Groups Key Structural Features CAS No. Reference
Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate C₂₄H₂₀O₈ Benzoate esters, oxymethylene Bulky aromatic ester groups 66012-49-5
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate C₁₂H₁₄O₆ Acetate esters, ether linkages Smaller ester groups, higher polarity 80791-19-1
2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] C₁₀H₁₀O₆ Carboxylic acids, ether linkages Acidic, water-soluble form 2245-53-6
Diethyl 2,2’-(1,4)phenylenebis(2-diazoacetate) C₁₄H₁₄N₄O₆ Diazo, acetate esters Photoreactive diazo groups Not provided
2,2'-[1,4-Phenylenebis(oxymethylene)]dioxirane C₁₀H₁₀O₅ Dioxirane, ether linkages Oxidizing epoxide-like structure 2425-01-6

Key Observations :

  • Ester vs. Acid : The diacid derivative (CAS 2245-53-6) is more polar and reactive in aqueous environments compared to the dimethyl ester, which is more stable and hydrophobic.
  • Benzoate vs. Acetate : Replacing benzoate with acetate (CAS 80791-19-1) reduces steric hindrance and increases solubility in polar solvents.
  • Functional Group Diversity : Diazo-containing analogs (e.g., ) exhibit unique photoreactivity, unlike the inert ester groups in the target compound.

Physical and Chemical Properties

  • Melting Points : The triazole-containing dibenzoate analog ( ) melts at 198–202°C, suggesting higher thermal stability than the target compound (data unavailable).
  • Spectroscopic Features : The target compound’s IR spectrum would show strong C=O stretches (~1710 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹), similar to .
  • Stability : The dimethyl ester is less prone to hydrolysis than diazo derivatives ( ), which degrade under light or heat.

Biological Activity

Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate (commonly referred to as DMB) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including toxicity studies, pharmacological effects, and ecological impact.

Chemical Structure and Properties

DMB is characterized by its unique molecular structure, which consists of two benzoate groups linked by a phenylenebis(oxymethylene) unit. Its chemical formula is C18_{18}H18_{18}O4_{4}, and it has been studied for various applications in pharmaceuticals and materials science.

Biological Activity

1. Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of DMB. Several studies have investigated its acute and chronic toxicity:

  • Acute Toxicity : According to the EPA's data, DMB exhibits low acute toxicity in aquatic organisms. The compound was tested for its effects on fish and algae, showing minimal adverse effects at concentrations typically used in industrial applications .
  • Chronic Toxicity : Long-term studies indicated that DMB may affect reproductive and developmental processes in certain species. For instance, repeated dose toxicity tests in rodents have shown dose-dependent effects on weight gain and organ weights .

Table 1: Summary of Toxicity Studies on DMB

Study TypeOrganismDose (mg/kg/day)Observed Effects
Acute ToxicityFish100Minimal mortality
Chronic ToxicityRodents100-1000Weight gain suppression
Ecotoxicological StudyAlgae10-100Inhibition of growth

2. Pharmacological Effects

DMB has been explored for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that DMB possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates that DMB may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of DMB:

  • Case Study 1 : A study conducted on the effects of DMB on human cell lines demonstrated significant cytotoxicity at higher concentrations. The compound induced apoptosis in cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
  • Case Study 2 : In an environmental study, DMB was assessed for its impact on aquatic ecosystems. Results indicated that while it is relatively safe for fish, it can disrupt algal populations at elevated concentrations, raising concerns about its use in agricultural runoff .

Research Findings

Recent research has expanded our understanding of DMB's biological activity:

  • Mechanism of Action : Investigations into the mechanism by which DMB exerts its effects revealed that it interacts with cellular membranes, leading to increased permeability and subsequent cell death in certain pathogens .
  • Environmental Impact : Studies have shown that while DMB is biodegradable under aerobic conditions, it poses risks to aquatic life when introduced into water bodies at high concentrations. Continuous monitoring is recommended to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structural identity of Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm ester groups, aromatic protons, and oxymethylene linkages. Compare chemical shifts with analogous compounds (e.g., tetraethyl esters in ). Integration ratios help identify impurities like unreacted precursors .
  • X-ray Diffraction (XRD) : For structural confirmation, single-crystal XRD provides bond lengths, dihedral angles, and hydrogen-bonding networks. Refinement parameters (e.g., R-factor ≤ 0.05) ensure accuracy, as demonstrated in related phenylenebis(oxymethylene) derivatives .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) stretches (~1720 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) to verify ester and oxymethylene groups .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Esterification : React 1,4-bis(bromomethyl)benzene with methyl 2-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via thin-layer chromatography (TLC) .
  • Cross-Coupling : Use Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 2,4-dimethylphenylboronic acid) to build the aromatic backbone, followed by esterification (see for boronic acid analogs) .
  • Purification : Recrystallize from ethanol or methanol to remove polymeric by-products. Assess purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How are common impurities identified and mitigated during synthesis?

  • Methodological Answer :

  • By-Product Analysis : Unreacted diols or residual bromomethyl intermediates are detected via GC-MS. Optimize reaction stoichiometry (e.g., 1:2.2 molar ratio of diol to methyl benzoate) to minimize side products .
  • Chromatographic Separation : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from dimers or oligomers .
  • Crystallographic Validation : Compare unit cell parameters (e.g., space group, Z-value) with literature data to confirm absence of solvent or co-crystallized impurities .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data (e.g., dihedral angles, hydrogen-bonding networks) be resolved?

  • Methodological Answer :

  • Temperature-Dependent Studies : Collect XRD data at multiple temperatures (e.g., 100 K vs. 293 K) to assess thermal motion effects on dihedral angles. For example, in , central and pendant phenyl rings exhibit a dihedral angle of 54.53° at 293 K, which may vary under cryogenic conditions .
  • Refinement Software Consistency : Compare results across programs (e.g., SHELXL vs. OLEX2). Discrepancies in R-factors (>0.05) suggest incomplete modeling of disorder or solvent molecules .
  • Hydrogen-Bonding Analysis : Use Hirshfeld surface analysis to quantify O—H⋯O and C—H⋯O interactions. Weak interactions (e.g., 2.8–3.2 Å) may be overlooked in low-resolution datasets .

Q. What experimental strategies optimize the compound’s integration into metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Design : Substitute ester groups with carboxylates (e.g., via hydrolysis) to enhance coordination with metal nodes (Zn²⁺, Cd²⁺). references MOFs like [Zn(1,2-BAB)(4,4′-bipy)₁/₂]ₙ, where analogous ligands form 3D networks .
  • Solvothermal Synthesis : React the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 120°C for 48 hours. Monitor framework formation via PXRD and BET surface area analysis .
  • Stability Testing : Expose MOFs to humid environments to assess hydrolytic stability of ester linkages. Use FTIR to detect ester degradation (C=O peak broadening) .

Q. How do computational methods predict the compound’s supramolecular assembly and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing ester groups may lower LUMO levels, enhancing charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to model hydrogen-bonding networks. Compare with XRD-derived O—H⋯O distances (e.g., 2.89 Å in ) .
  • Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) to evaluate potential for NLO applications. Substituents like methoxy groups ( ) can enhance β values .

Q. What methodologies address discrepancies in reaction yields under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent polarity, temperature). For example, Pd(PPh₃)₄ may improve coupling efficiency vs. Pd(OAc)₂ in cross-coupling steps .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., diazo species in ). Adjust reaction time if intermediates persist beyond 6 hours .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield, as demonstrated for related diazoacetate derivatives .

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